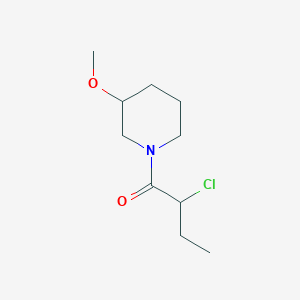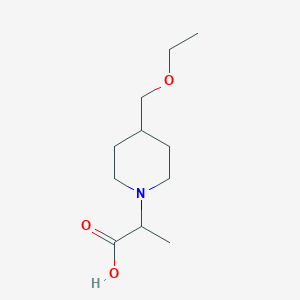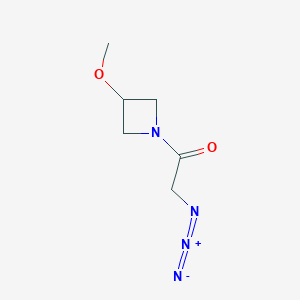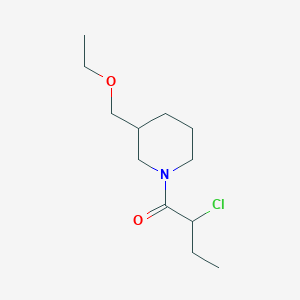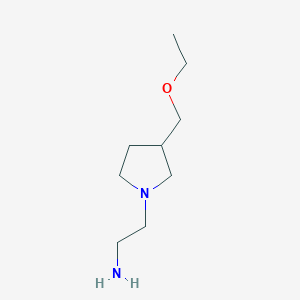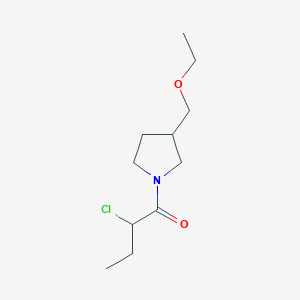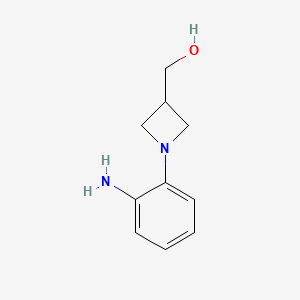
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid
Overview
Description
Scientific Research Applications
Quantum Chemical Investigations
- 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid and its derivatives are studied for their molecular properties using Density Functional Theory (DFT) and quantum chemical calculations. The research focuses on electronic properties like the highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities, essential for understanding the compound's reactivity and stability (Bouklah et al., 2012).
Corrosion Inhibition
- Pyrrolidine derivatives, closely related to 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid, have been synthesized and tested as corrosion inhibitors for steel in sulfuric acid solutions. The studies involve weight loss measurements, potentiodynamic polarization, linear polarization resistance, and electrochemical impedance spectroscopy methods. These compounds show potential in protecting metal surfaces against corrosion, with effectiveness influenced by compound concentration and temperature (Bouklah et al., 2006).
Synthesis of γ-Aminobutyric Acid Analogues
- The compound is used in synthesizing cyclic γ-aminobutyric acid analogues, with specific focus on derivatives substituted at the 4-position. The synthesis involves key steps like intermolecular [2+2]-photocycloaddition and fragmentation reaction of the resulting cyclobutane moiety, highlighting its role in advanced synthetic chemistry for producing biologically active molecules (Petz et al., 2019).
properties
IUPAC Name |
2-[3-(ethoxymethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-7-8-3-4-10(5-8)6-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJQSIFPQRVHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)
![6-Prolyl-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476769.png)
